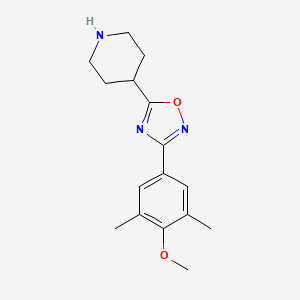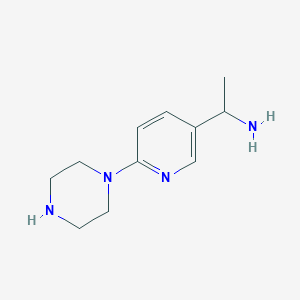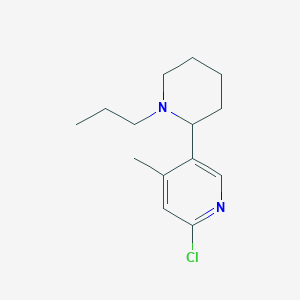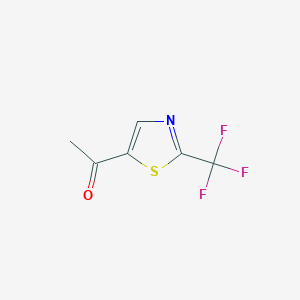
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a bromine atom, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by sulfonation and subsequent substitution reactions to introduce the benzyl and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine and hydroxyl groups may also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide
- N-Benzyl-5-fluoro-4-hydroxy-N-methylpyridine-3-sulfonamide
- N-Benzyl-5-iodo-4-hydroxy-N-methylpyridine-3-sulfonamide
Comparison: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C13H13BrN2O3S |
|---|---|
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
N-benzyl-5-bromo-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17) |
Clave InChI |
STYMILWPRHLWIS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)



![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)








